Strontium methacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

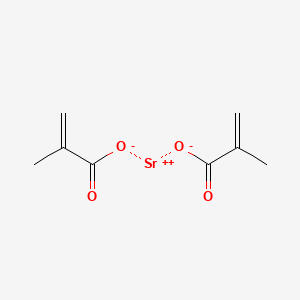

Strontium methacrylate is an organometallic compound that combines strontium, a soft, silvery metal, with methacrylic acid, an organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Strontium methacrylate can be synthesized through the reaction of strontium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium, where strontium hydroxide is dissolved in water, and methacrylic acid is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent the decomposition of methacrylic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where strontium hydroxide and methacrylic acid are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Strontium methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in various applications.

Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.

Substitution Reactions: Reagents like halogens or alkylating agents are used under mild conditions to facilitate the substitution.

Major Products:

Substitution Reactions: The products vary depending on the substituent introduced, leading to a range of functionalized strontium compounds.

Applications De Recherche Scientifique

Strontium methacrylate has diverse applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various strontium-containing polymers and materials.

Biology: It is explored for its potential in bone tissue engineering due to the osteogenic properties of strontium.

Medicine: this compound-based materials are investigated for their use in drug delivery systems and bone repair scaffolds.

Industry: It is used in the production of advanced materials with enhanced mechanical properties and biocompatibility.

Mécanisme D'action

The mechanism of action of strontium methacrylate involves its interaction with biological systems, particularly in bone tissue engineering. Strontium ions released from the compound can stimulate osteoblast activity, promoting bone formation and reducing bone resorption. This dual action makes it a valuable component in bone repair materials.

Comparaison Avec Des Composés Similaires

Strontium ranelate: Used in the treatment of osteoporosis, it also releases strontium ions that promote bone formation.

Strontium-doped hydroxyapatite: Used in bone tissue engineering, it combines the properties of hydroxyapatite with the osteogenic effects of strontium.

Uniqueness: Strontium methacrylate is unique due to its ability to polymerize and form functionalized materials with specific properties tailored for biomedical applications. Its combination of organic and inorganic components provides versatility in various research and industrial applications.

Activité Biologique

Strontium methacrylate, an organometallic compound formed from strontium ions and methacrylic acid, has garnered attention in biomedical research due to its significant biological activity, particularly in the context of bone health and tissue engineering. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Chemical Formula : Sr C 4H 6O 2 2

The compound consists of strontium ions bonded to two methacrylate groups, allowing it to polymerize into poly(this compound). This unique structure facilitates interactions with biological systems, especially in bone tissue engineering.

Mechanisms of Biological Activity

This compound exhibits a dual mechanism of action that enhances bone formation:

- Osteoblast Stimulation : The release of strontium ions promotes osteoblast proliferation and differentiation, which are critical for bone formation.

- Inhibition of Osteoclast Activity : Strontium ions also inhibit osteoclasts, the cells responsible for bone resorption, thereby contributing to increased bone density.

This dual action makes this compound a promising candidate for treating osteoporosis and enhancing bone repair processes.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Research indicates that this compound enhances osteoblast activity while reducing osteoclast activity. For example, a study demonstrated that scaffolds made from this compound significantly improved osteogenic differentiation in mesenchymal stem cells compared to control groups .

- In Vivo Studies : Animal models have shown that implants made from this compound lead to improved bone regeneration outcomes. In one study, rats with critical-sized defects treated with this compound scaffolds exhibited enhanced bone healing compared to those treated with standard materials .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Promotes osteoblast activity; inhibits osteoclasts | Polymerizable; suitable for tissue engineering |

| Strontium Ranelate | Systemic treatment for osteoporosis | Releases strontium ions; promotes bone formation |

| Strontium-Doped Hydroxyapatite | Enhances osteogenic effects in biomaterials | Combines structural support with bioactivity |

Case Studies

- Bone Tissue Engineering : In a study published in Frontiers in Bioengineering and Biotechnology, researchers developed a composite material combining polyhydroxyalkanoates with strontium-containing hydroxyapatite. This composite demonstrated significant antibacterial properties alongside improved osteogenic capabilities, supporting its use in bone healing applications .

- Osteoporosis Treatment : A clinical trial investigated the effects of strontium ranelate on patients with osteoporosis. The results indicated that patients receiving strontium ranelate showed increased bone mineral density and reduced fracture risk, highlighting the therapeutic potential of strontium-based compounds .

Propriétés

IUPAC Name |

strontium;2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Sr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAHDEYDEWBNGW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.